4-Methoxyindole

概要

説明

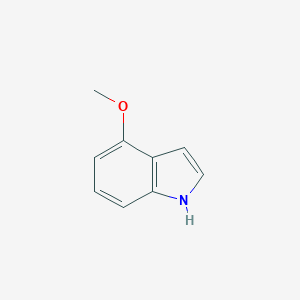

4-Methoxyindole is an organic compound with the molecular formula C9H9NO. It is a derivative of indole, featuring a methoxy group (-OCH3) attached to the fourth position of the indole ring. This compound is of significant interest due to its diverse applications in scientific research and its role as a building block in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 4-Methoxyindole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting material is typically 4-methoxyphenylhydrazine, which undergoes cyclization to form the indole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

化学反応の分析

Types of Reactions: 4-Methoxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2,3-dione, while substitution reactions can produce various halogenated derivatives.

科学的研究の応用

Biological Activities

4-Methoxyindole exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research has demonstrated that this compound derivatives can inhibit the proliferation of colon cancer cells. For instance, this compound-3-carbinol showed IC50 values of 116 μM and 96 μM against DLD-1 and HCT116 cell lines, respectively . This suggests that the compound may play a role in cancer treatment strategies.

Antimicrobial Properties

The methoxy group in this compound contributes to its antimicrobial activity. Studies indicate that compounds with this structure can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems. It acts as an agonist or antagonist of the aryl hydrocarbon receptor (AhR), influencing various signaling pathways related to neuroprotection and neurodegeneration . This activity highlights its potential in treating neurological disorders.

Therapeutic Applications

The diverse biological activities of this compound have led to its exploration in several therapeutic contexts:

- Cancer Treatment : As noted, derivatives like this compound-3-carbinol are being studied for their anticancer properties.

- Antiviral Agents : Some studies suggest that methoxyindoles may inhibit HIV-1 integrase, making them potential candidates for antiviral therapies .

- Neuroprotective Agents : Given their interaction with AhR, these compounds may offer protective effects against neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In vitro studies on colon cancer cell lines demonstrated that treatment with this compound derivatives led to significant reductions in cell viability, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

Case Study 2: Neuropharmacological Investigation

A study evaluating the binding affinity of various indoles to AhR revealed that this compound could modulate gene expression related to neuroinflammation, indicating its potential role in neuroprotective therapies .

Data Table: Biological Activities of this compound Derivatives

作用機序

The mechanism by which 4-Methoxyindole exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

- 5-Methoxyindole

- 6-Methoxyindole

- 7-Methoxyindole

Comparison: While these compounds share the indole core structure with a methoxy group, their position on the ring affects their chemical properties and reactivity. 4-Methoxyindole is unique due to its specific substitution pattern, which influences its electronic distribution and interaction with other molecules. This uniqueness makes it valuable for certain synthetic applications and biological studies.

生物活性

4-Methoxyindole, a derivative of indole, has garnered attention in research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₉H₉NO

- Molecular Weight : 147.17 g/mol

- Melting Point : 69-70 °C

- Boiling Point : 306.9 °C

- CAS Number : 4837-90-5

This compound acts primarily through modulation of the aryl hydrocarbon receptor (AhR), a key regulator in various biological processes including xenobiotic metabolism and immune response. Research indicates that it can function as both an agonist and antagonist of AhR depending on the context:

- Agonistic Activity : It enhances the transcriptional activity of AhR, leading to increased expression of cytochrome P450 enzymes (e.g., CYP1A1) which are crucial for drug metabolism and detoxification processes .

- Antagonistic Activity : In certain conditions, it can inhibit the effects of stronger AhR agonists like dioxins, suggesting a nuanced role in cellular signaling pathways .

Anticancer Properties

This compound has been studied for its potential as an anticancer agent. It has shown promise in inhibiting the proliferation of various cancer cell lines through different mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, it may disrupt microtubule dynamics, which is critical for cell division and tumor growth .

- Synergistic Effects with Other Compounds : Studies have indicated that this compound can enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

Neuroprotective Effects

Research suggests that this compound may exhibit neuroprotective properties, potentially acting as a GABA analog. This could make it beneficial in treating neurodegenerative diseases or conditions characterized by excitotoxicity .

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study examining the effects of various indole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in colorectal cancer models. The study utilized both radiometric assays and human tumor cloning assays to confirm its efficacy against eight different tumor types .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to mitigate neuronal damage induced by glutamate toxicity, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxyindole, and how can reaction conditions be optimized to avoid decomposition?

this compound is prone to decomposition under strong acidic conditions, as observed during Pictet-Spengler reactions. For example, trifluoroacetic acid (TFA) or trichloroacetic acid caused decomposition, but switching to acetic acid allowed successful synthesis with a 90% yield after epimerization . Optimization strategies include:

- Acid selection : Use weaker acids (e.g., acetic acid) to minimize degradation.

- Solvent systems : Employ mixed solvents (e.g., THF/DMF) to balance reactivity and stability.

- Reaction monitoring : Use TLC or HPLC to track intermediates and prevent over-acidification.

Q. How can purity and structural integrity of this compound derivatives be validated?

Key methods include:

- Chromatography : High-performance liquid chromatography (HPLC) with chiral columns (e.g., (S,S) WHELK-01) for enantiomeric separation (>95% ee) .

- Spectroscopy : NMR and UV-Vis to confirm substituent positions and detect photochemical changes (e.g., UV-induced radical formation in this compound vs. 5-methoxyindole) .

- Thermal analysis : Melting point determination (68°C–70°C for this compound) to assess crystallinity .

Q. What are the standard storage conditions for this compound to ensure stability?

- Store at 0°C–6°C to prevent degradation, especially for derivatives like 5-methoxyindole, which are sensitive to temperature .

- Avoid long-term storage in reactive solvents (e.g., DMF alone) to minimize decomposition .

Advanced Research Questions

Q. How does the position of methoxy substitution (e.g., 4- vs. 5-methoxy) influence biological activity in indole derivatives?

Substituent position significantly affects lipophilicity and bioactivity. For example:

| Compound | Substitution Position | MIC (μM) against Mycobacterium | ClogP |

|---|---|---|---|

| 8b | 4-methoxy | 2.84 | 6.57 |

| 8c | 5-methoxy | 5.67 | 5.89 |

The 4-methoxy group enhances activity due to higher lipophilicity and optimal steric interactions with bacterial targets . Computational modeling (e.g., DFT) can further elucidate electronic effects .

Q. How can contradictory data on this compound’s activity across studies be resolved?

- Meta-analysis : Use methods like the Paule-Mandel estimator or restricted maximum likelihood (REML) to quantify between-study variance and harmonize results .

- Experimental replication : Control variables such as solvent purity (e.g., >98.0% HPLC-grade) and storage conditions to reduce variability .

Q. What methodologies are effective for studying this compound’s conformational dynamics?

- Laser spectroscopy : Measure interconversion barriers between anti and syn conformers. For this compound, the barrier is 155 cm⁻¹ , enabling isomerization under mild conditions .

- Computational modeling : Density functional theory (DFT) to predict transition states and substituent effects on isomerization .

Q. How can this compound derivatives be tailored for specific therapeutic applications (e.g., anti-cancer or anti-oxidant agents)?

- Structure-activity relationship (SAR) : Introduce lipophilic groups (e.g., chloro or methyl) at position 5 to enhance membrane permeability .

- Free radical scavenging : Modify the indole scaffold with diphenolic groups to improve antioxidant efficacy, as shown in ischemia treatment studies .

Q. Methodological Considerations

Q. How should researchers design experiments to address low yields in this compound synthesis?

- Trial experiments : Test small-scale reactions to optimize variables (e.g., acid strength, solvent ratios) before scaling up .

- Error analysis : Quantify uncertainties in yield calculations using standard deviation and error bars for reproducibility .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioassays?

特性

IUPAC Name |

4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNOXNMCFPFPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Record name | 4-methoxyindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197500 | |

| Record name | 4-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methoxyindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4837-90-5 | |

| Record name | 1H-Indole, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。